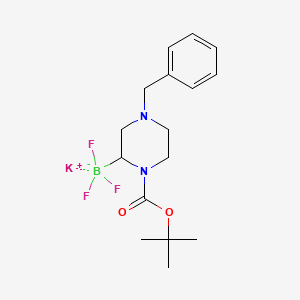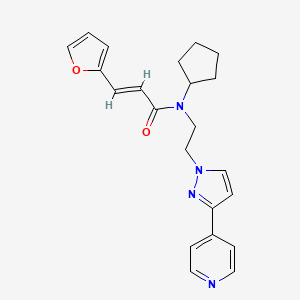
(E)-N-cyclopentyl-3-(furan-2-yl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to "(E)-N-cyclopentyl-3-(furan-2-yl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acrylamide" often involves strategies like aldol condensation, cyclization reactions, and the use of strong bases or catalysts. For example, the synthesis of pyrrole chalcone derivatives through aldol condensation illustrates a common approach to constructing complex organic frameworks, including those involving furan and pyrazole units (Singh, Rawat, & Sahu, 2014).
Molecular Structure Analysis
The molecular structure of compounds closely related to the target molecule has been elucidated using techniques such as NMR spectroscopy and single crystal X-ray diffraction. These methods provide detailed information on the spatial arrangement of atoms within a molecule, essential for understanding its reactivity and properties. For instance, the structure of a cyano-3-(furan-2-yl)acrylamide derivative was determined using NMR and X-ray diffraction, highlighting the utility of these techniques in molecular structure analysis (Kariuki et al., 2022).
Chemical Reactions and Properties
Chemical reactions involving compounds with furan and pyrazole moieties can lead to a variety of products, depending on the reactants and conditions used. For example, ene-reduction of E-2-cyano-3-(furan-2-yl)acrylamide demonstrates the potential for achieving specific stereochemistry through biocatalytic methods, offering insights into the reactivity of such compounds (Jimenez et al., 2019).
Physical Properties Analysis
The physical properties of organic compounds, including those related to "(E)-N-cyclopentyl-3-(furan-2-yl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acrylamide," can be inferred from their molecular structure. Techniques such as quantum chemical calculations and spectroscopic analysis are commonly used to predict properties like solubility, melting points, and molecular interactions.
Chemical Properties Analysis
The chemical properties of structurally related compounds often involve their reactivity towards nucleophiles and electrophiles, the presence of functional groups amenable to further transformation, and the stability of the compound under various conditions. The synthesis and reactivity of N-alkylated derivatives based on furan-2-yl-methylidene demonstrate the versatility of these frameworks in organic synthesis (El-Essawy & Rady, 2011).
Applications De Recherche Scientifique
Synthesis of N-alkylated Derivatives : A study by El-Essawy and Rady (2011) focused on the synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles, starting from N-(furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo-[3,4-b]pyridine-3-amine. The compounds synthesized in this study might share structural similarities or synthesis pathways with the compound , providing insights into potential synthetic routes and applications El-Essawy & Rady, 2011.
Structural Characterization and Computational Study : Singh, Rawat, and Sahu (2014) conducted a detailed structural and computational study on a pyrrole chalcone derivative, showcasing the importance of spectroscopic analyses and quantum chemical calculations in understanding the properties of such compounds. This study underlines the relevance of advanced analytical techniques in elucidating the structural and electronic features of complex molecules, which can be applicable to the compound Singh, Rawat, & Sahu, 2014.
Structure Determination via Spectroscopy : Kariuki et al. (2022) demonstrated the synthesis of a complex acrylamide and its structure determination using NMR spectroscopy and single crystal X-ray diffraction. Such studies are crucial for confirming the molecular structure and understanding the stereochemistry of newly synthesized compounds, which is fundamental for further applications in various scientific domains Kariuki et al., 2022.
Focused Library Development for Cytotoxic Agents : Tarleton et al. (2013) reported the synthesis of a series of compounds, including focused compound libraries, to identify new lead compounds with improved cytotoxicity. This approach is essential for drug discovery and the development of new therapeutic agents, demonstrating the potential pharmaceutical applications of such compounds Tarleton et al., 2013.
Propriétés
IUPAC Name |
(E)-N-cyclopentyl-3-(furan-2-yl)-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c27-22(8-7-20-6-3-17-28-20)26(19-4-1-2-5-19)16-15-25-14-11-21(24-25)18-9-12-23-13-10-18/h3,6-14,17,19H,1-2,4-5,15-16H2/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYVRKZTKVELPH-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)C(=O)C=CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)C(=O)/C=C/C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-cyclopentyl-3-(furan-2-yl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(tert-Butyldimethylsilyl)oxy]-1-(3-chlorophenyl)piperidine](/img/structure/B2498414.png)
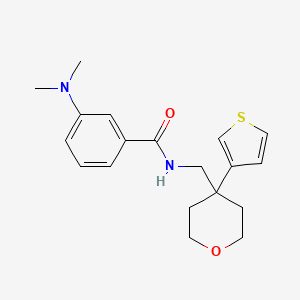
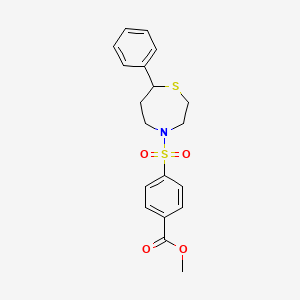
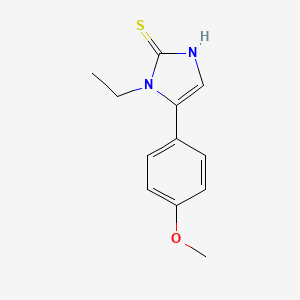


![N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2498423.png)
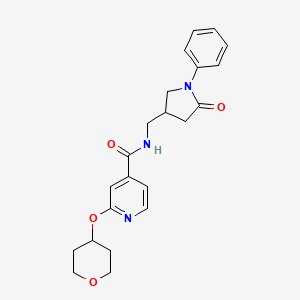
![(Z)-ethyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2498428.png)
![4-bromo-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2498430.png)
![N-(1,1-Dioxo-9-oxa-1lambda6-thiaspiro[5.5]undecan-4-yl)prop-2-enamide](/img/structure/B2498432.png)

![[3,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methanamine;hydrochloride](/img/structure/B2498435.png)
